molecular formula C7H8O2 B2880858 rac-methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate, cis CAS No. 1909293-92-0

rac-methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate, cis

Cat. No. B2880858
CAS RN: 1909293-92-0
M. Wt: 124.139
InChI Key: UWIXUVYYEOQGCP-NTSWFWBYSA-N
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Description

“rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 53229-56-4 . It has a molecular weight of 162.57 . The IUPAC name for this compound is methyl (1R,2S)-2-(chlorocarbonyl)cyclopropanecarboxylate .


Molecular Structure Analysis

The InChI code for “rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate” is 1S/C6H7ClO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3/t3-,4+/m0/s1 . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The compound “rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate” has a molecular weight of 162.57 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Enantiomerically Pure Compounds Synthesis

Herbert Frauenrath and Thomas Philipps (1985) demonstrated the synthesis of enantiomerically pure compounds using 185-nm photochemistry. They prepared enantiomerically pure methyl (1R)-trans-3-formyl-2,2-dimethyl-1-cyclopropanecarboxylate and its (1R)-cis-analogue from rac-tetrahydro-2,2-dimethyl-3-furancarbaldehyde. Key steps included optical resolution of carboxylic acid and dihydrofuran-cyclopropanecarbaldehyde rearrangement with 185-nm light (Frauenrath & Philipps, 1985).

Bromophenol Derivatives Synthesis

M. Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with cyclopropyl moiety, including trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate and its cis isomer. These derivatives were evaluated as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, highlighting their potential in treating neurodegenerative diseases (Boztaş et al., 2019).

Cyclopolymerization and Polymer Science

Joseph B. Edson and G. Coates (2009) investigated the cyclopolymerization of nonconjugated dienes with a tridentate phenoxyamine hafnium complex, producing polymers with a high proportion of cis-cyclopentane rings. This study contributes to the development of stereochemically complex polymers (Edson & Coates, 2009).

Retinoid Receptor Selectivity

M. Dawson et al. (1995) studied the conformational effects on retinoid receptor selectivity, focusing on the effects of the retinoid bridging group on retinoid X receptor activity. Their work provides insights into designing RXR-selective retinoids with potential therapeutic applications (Dawson et al., 1995).

Safety and Hazards

The MSDS (Material Safety Data Sheet) for “rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate” can be found online . This document provides information about the potential hazards of the compound and how to work safely with the chemical product.

properties

IUPAC Name

methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-3-5-4-6(5)7(8)9-2/h1,5-6H,4H2,2H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIXUVYYEOQGCP-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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